molecular formula C7H10O3 B2756714 Hexahydro-1,3-benzodioxol-2-one CAS No. 4389-22-4

Hexahydro-1,3-benzodioxol-2-one

Cat. No. B2756714
CAS RN: 4389-22-4
M. Wt: 142.154
InChI Key: WQVFVJFUDNRICW-UHFFFAOYSA-N
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Description

Hexahydro-1,3-benzodioxol-2-one, also known as 1,3-Benzodioxol-5-ol hexahydro derivative, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic organic compound that is commonly used as a solvent, reagent, and intermediate in organic synthesis.

Scientific Research Applications

Mechanism of Action

Target of Action

Hexahydro-1,3-benzodioxol-2-one is a complex organic compound with a molecular formula of C7H10O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is involved in reactions with oxalyl chloride in the presence of triethylamine This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets or the compound itself

Biochemical Pathways

Given its involvement in reactions with oxalyl chloride , it’s plausible that it may affect pathways involving this compound or related compounds. The downstream effects of these pathway alterations would depend on the specific pathways involved and require further investigation.

Result of Action

Given its involvement in chemical reactions with oxalyl chloride , it’s likely that it induces changes at the molecular level, which could potentially lead to observable effects at the cellular level

properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVFVJFUDNRICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)OC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1,3-benzodioxol-2-one

Synthesis routes and methods

Procedure details

Into 10 g (86 mmol) of trans-1,2-cyclohexanediol (CAS No. 1460-57-7) and 87.7 g (86 mmol) of dimethyl carbonate was added 0.5 g (9 mmol) of sodium methoxide. The resulting mixture was refluxed for 1 hour. After methanol was removed from the mixture, rectification was carried out. A purified hexahydro-1,3-benzodioxol-2-one (trans isomer) was recovered with a yield of 93%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
87.7 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two

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